![molecular formula C10H9NO B3055348 Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one CAS No. 64053-78-7](/img/structure/B3055348.png)
Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one
Overview
Description
Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, also known as spirooxindole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic properties. The spirooxindole scaffold is a common structural motif in many natural products and synthetic compounds, making it an attractive target for drug discovery.
Scientific Research Applications
Synthesis of Donor-Acceptor Cyclopropanes
Donor-Acceptor (D-A) cyclopropanes are synthesized using spirocyclopropane compounds . These cyclopropanes have high reactivity with respect to various classes of reagents, such as nucleophiles, electrophiles, diverse compounds with multiple carbon–carbon, carbon–heteroatom, and heteroatom–heteroatom bonds, 1,3-dipoles, 1,3-dienes, etc .
Synthesis of Spirocyclopentanes
A chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides is developed for efficient access to spiro (cyclopentane-1,3’-indoline) derivatives .
Synthesis of 1,3-Indanedione-Derived Donor–Acceptor Cyclopropane
An 1,3-indanedione-derived donor–acceptor cyclopropane, bearing the ethoxymethyl-protected phenolic group at the ortho -position of the donor aryl substituent, has been synthesized .
Synthesis of Spiro [cyclopropane-1,2′-steroids]
Spiro [cyclopropane-1,2′-steroids] have some biological activities including diuretic . They are synthesized using spirocyclopropane compounds .
Synthesis of Spiro [cyclopropane-1,9′-fluorene]
Spiro [cyclopropane-1,9′-fluorene] is produced by the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide .
Synthesis of 7-Methyl-5,6-Diazaspiro [2.4]hept-6-En-4-One
7-Methyl-5,6-diazaspiro [2.4]hept-6-en-4-one is synthesized from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one .
Mechanism of Action
Target of Action
It is known that cyclopropyl group, a significant structure in many compounds including this one, demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .
Mode of Action
It has been observed that in reactions with electrophiles, nucleophiles, and reducing agents, the cyclopropane ring of the compound remains intact .
Result of Action
Compounds containing a cyclopropyl group have been associated with antifungal, antibacterial, and antiviral activities .
properties
IUPAC Name |
spiro[1H-indole-2,1'-cyclopropane]-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)11-10(9)5-6-10/h1-4,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZKZGGDVMKDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214193 | |
Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
CAS RN |
64053-78-7 | |
Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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